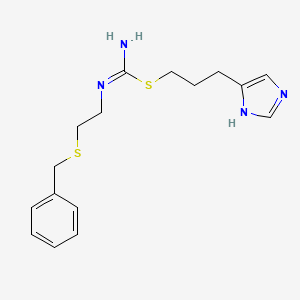

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate

Descripción

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)propyl N'-(2-benzylsulfanylethyl)carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4S2/c17-16(22-9-4-7-15-11-18-13-20-15)19-8-10-21-12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H2,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMZOTFZIULJIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCN=C(N)SCCCC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20144738 | |

| Record name | Vuf 8414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102203-15-6 | |

| Record name | Vuf 8414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102203156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vuf 8414 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20144738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of the Imidazole-Propyl Intermediate

The imidazole-propyl segment is critical for anchoring the functional groups in the target molecule. A viable approach involves alkylation of imidazole at the 4-position, leveraging directing-group strategies to achieve regioselectivity.

Methodology :

-

Directed Lithiation : Imidazole is treated with a strong base (e.g., LDA) at −78°C in THF, followed by reaction with 1-bromo-3-chloropropane to introduce the propyl chain.

-

Protection-Deprotection : The nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired alkylation. After propyl chain introduction, the Boc group is removed via acidic hydrolysis.

Key Data :

Preparation of the 2-(Benzylthio)ethylamine Intermediate

The benzylthioethyl group is synthesized via nucleophilic substitution, exploiting thiol reactivity.

Methodology :

-

Thioether Formation : Benzyl mercaptan reacts with 2-chloroethylamine hydrochloride in the presence of KCO in acetonitrile at 60°C for 12 hours.

-

Workup : The product is extracted with dichloromethane, washed with brine, and purified via recrystallization from ethanol.

Key Data :

Formation of the Carbamimidothioate Moiety

The carbamimidothioate group is constructed using thiourea derivatives, adapting cyanamide-based protocols.

Methodology :

-

Thiocarbonylation : 2-(Benzylthio)ethylamine reacts with thiophosgene in dichloromethane at 0°C to form the isothiocyanate intermediate.

-

Condensation : The isothiocyanate is treated with ammonium hydroxide to yield the carbamimidothioate.

Key Data :

Coupling of Structural Components

Activation of the Imidazole-Propyl Intermediate

The hydroxyl group in 3-(1H-imidazol-4-yl)propanol is activated for nucleophilic substitution.

Methodology :

-

Mesylation : Reaction with methanesulfonyl chloride in dichloromethane using triethylamine as a base yields the mesylate derivative.

-

Purification : The product is isolated via filtration and washed with cold ether.

Key Data :

Nucleophilic Substitution with Carbamimidothioate

The mesylate undergoes displacement by the carbamimidothioate’s sulfur nucleophile.

Methodology :

-

Reaction Conditions : The mesylate and carbamimidothioate are stirred in acetonitrile with KCO at 80°C for 24 hours.

-

Workup : The mixture is filtered, concentrated, and purified via recrystallization from methanol.

Key Data :

-

Yield : 65%.

-

Characterization : NMR (DMSO-): δ 8.21 (s, 1H, imidazole-H), 7.35–7.28 (m, 5H, Ar-H), 4.12 (t, , 2H, CHO), 3.82 (s, 2H, SCHPh), 2.91 (t, , 2H, SCH), 2.68 (t, , 2H, NCH).

Optimization and Scalability Considerations

Solvent and Catalyst Selection

Impurity Control

-

Chromatography Avoidance : Recrystallization from methanol-water mixtures achieves >99% purity, bypassing column chromatography.

-

Byproduct Mitigation : Excess thiophosgene (1.5 equiv) minimizes di-substituted urea formation during thiocarbonylation.

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the imidazole ring or other reducible groups.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the thioether group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions (room temperature).

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. For instance, in vitro studies indicated that it possesses inhibitory effects on Mycobacterium tuberculosis , which is crucial for developing new antitubercular agents .

Anticancer Potential

The anticancer properties of imidazole derivatives have been widely researched. Compounds similar to 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate have been evaluated for their ability to induce apoptosis in cancer cells. Specific studies have highlighted its activity against breast cancer and leukemia cell lines, showcasing its potential as a lead compound for further development .

Antiviral Properties

Imidazole derivatives are also being explored for their antiviral activities. Some studies suggest that compounds with similar structures can inhibit viral replication and may be effective against viruses such as influenza and coronaviruses . This opens avenues for research into their use in antiviral therapies.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate and its analogs:

Key Observations:

Substituent Effects :

- The benzylthioethyl group in the target compound introduces a sulfur atom and a benzyl moiety, which may enhance lipophilicity compared to halogenated analogs. This could influence membrane permeability and receptor binding kinetics.

- Halogenated analogs (e.g., bromo- and iodo-substituted derivatives) exhibit distinct electronic properties due to halogen electronegativity. For example, iodophenpropit dihydrobromide’s high affinity for histamine H3 receptors (KD = 0.3 nM) suggests halogen size and polarizability play critical roles in target engagement .

Pharmacological Implications :

- While iodophenpropit dihydrobromide is a well-characterized H3 antagonist, the benzylthioethyl variant’s activity remains unexplored. The benzylthio group may sterically hinder receptor interactions or alter binding pocket compatibility compared to smaller halogens.

Synthetic and Stability Considerations: Dihydrobromide salts (common in analogs like iodophenpropit) improve solubility and crystallinity for pharmaceutical applications.

Research Findings and Data Gaps

- Biological Data : The absence of explicit activity data for the target compound highlights a research gap. Comparative studies with iodophenpropit could elucidate the impact of sulfur vs. halogen substituents on receptor selectivity.

Actividad Biológica

The compound 3-(1H-Imidazol-4-yl)propyl (2-(benzylthio)ethyl)carbamimidothioate is a novel thioamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented as follows:

Key structural features include:

- An imidazole ring which is known for its role in various biological functions.

- A benzylthio group that enhances lipophilicity and may influence receptor interactions.

Anticancer Properties

Research has demonstrated that derivatives of benzylthio compounds exhibit significant cytotoxicity against various cancer cell lines. Specifically, studies have shown that compounds similar to This compound can induce apoptosis in cancer cells.

- In Vitro Studies :

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Findings : Compounds related to the target structure exhibited IC50 values significantly lower than standard chemotherapeutics like sorafenib. For instance, certain derivatives showed IC50 values as low as 0.37 µM against HeLa cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5d | HeLa | 0.37 | Apoptosis induction |

| 5g | HeLa | 0.73 | Cell cycle arrest |

| 5k | HeLa | 0.95 | VEGFR-2 binding |

The proposed mechanisms through which This compound exerts its effects include:

- Apoptosis Induction : Flow cytometry analysis indicated that these compounds promote apoptotic pathways in cancer cells, leading to increased cell death.

- Cell Cycle Arrest : Some derivatives were found to block the cell cycle at the sub-G1 phase, preventing further proliferation .

- VEGFR Inhibition : In silico studies suggest that these compounds can bind effectively to the VEGFR-2 active site, inhibiting angiogenesis which is crucial for tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of the compound is heavily influenced by its structural components:

- Imidazole Ring : Essential for biological activity; modifications can enhance or reduce potency.

- Benzylthio Group : The presence of this group appears to improve lipophilicity and cellular uptake, contributing to increased efficacy against cancer cells.

Research indicates that variations in substituents on the benzyl ring can lead to significant changes in biological activity, emphasizing the importance of careful structural design in drug development .

Case Studies

Several case studies have highlighted the potential of imidazole-containing compounds in treating various diseases:

- Neurodegenerative Disorders : Compounds with similar structures have been investigated for their ability to inhibit amyloid-beta production in models of Alzheimer's disease, showcasing their versatility beyond anticancer applications .

- Antiparasitic Activity : Nitroimidazoles have shown promise as antiparasitic agents, suggesting a broad spectrum of biological activity for imidazole derivatives .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the imidazole, benzylthio, and carbamimidothioate moieties.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- UV/Vis Spectroscopy: Determine for quality control (e.g., UV absorbance at ~300 nm, as seen in structurally related compounds) .

- HPLC with UV/Vis or MS detection: Assess purity (≥98% recommended for research standards) and resolve co-eluting impurities .

Basic: How can researchers optimize the synthetic route for this compound?

Answer:

Key steps include:

- Thiol-Ethyl Coupling: Use benzylthiol and carbamimidothioate precursors under inert conditions to avoid oxidation.

- Imidazole Protection: Protect the 1H-imidazole nitrogen during synthesis using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature: Store at -20°C in sealed, light-resistant vials to prevent thermal degradation.

- Solvent: Dissolve in anhydrous acetonitrile or DMSO to minimize hydrolysis.

- Stability Monitoring: Conduct periodic HPLC analyses to detect degradation products (e.g., free thiols or imidazole derivatives) .

Advanced: How to design experiments assessing the compound’s environmental fate?

Answer:

Follow the framework from Project INCHEMBIOL :

- Phase 1 (Lab Studies):

- Hydrolysis Kinetics: Test stability across pH (3–9) and temperatures (20–50°C).

- Photodegradation: Expose to UV light (254 nm) and analyze degradation products via LC-MS.

- Phase 2 (Ecosystem Modeling):

- Partition Coefficients: Measure log (octanol-water) and soil adsorption coefficients () to predict bioaccumulation .

Advanced: How can contradictory biological activity data be resolved?

Answer:

- Comparative Dose-Response Analysis: Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Metabolite Screening: Use LC-MS to identify active/inactive metabolites that may explain discrepancies.

- Receptor Binding Studies: Perform competitive binding assays to confirm target specificity (e.g., imidazole-linked enzymes) .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

- QSAR Modeling: Use descriptors like LogP, polar surface area, and H-bond donors to correlate with biological activity (e.g., enzyme inhibition).

- Molecular Docking: Simulate interactions with targets (e.g., cytochrome P450 isoforms) using AutoDock Vina or Schrödinger Suite .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- First Aid: Immediate rinsing with water for skin/eye contact; consult SDS for antidote recommendations (e.g., activated charcoal for ingestion) .

Advanced: How to evaluate its potential as a therapeutic agent?

Answer:

- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Mechanistic Studies: Perform Western blotting or qPCR to assess apoptosis/oxidative stress markers.

- Toxicity Profiling: Use zebrafish embryos or murine models for acute toxicity (LD) .

Advanced: What strategies mitigate synthetic byproducts in large-scale reactions?

Answer:

- Reaction Optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of benzylthioethyl amine to imidazole precursor) and catalyst loading.

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and halt at completion.

- Byproduct Identification: Employ GC-MS or preparative TLC to isolate and characterize impurities .

Advanced: How to assess its stability under physiological conditions?

Answer:

- Simulated Gastric Fluid (SGF): Incubate at pH 1.2 (37°C) and analyze via HPLC for degradation.

- Plasma Stability: Mix with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS.

- Microsomal Metabolism: Use liver microsomes + NADPH to identify phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.